N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine
Description
Properties
Molecular Formula |
C12H28N4 |
|---|---|
Molecular Weight |
228.38 g/mol |
IUPAC Name |
3-[4-[3-(dimethylamino)propyl]piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C12H28N4/c1-14(2)6-4-8-16-11-9-15(10-12-16)7-3-5-13/h3-13H2,1-2H3 |
InChI Key |
YLSUYODWCLAPAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CCN(CC1)CCCN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine typically involves:
- Selective alkylation of the piperazine nitrogen atoms with appropriate alkyl halides or derivatives.
- Protection and deprotection steps to differentiate the two nitrogen substituents.
- Use of reductive amination or nucleophilic substitution reactions to introduce the dimethylaminopropyl and aminopropyl groups.
Detailed Preparation Routes
Route A: Stepwise Alkylation of Piperazine
- Starting Material: Piperazine or 1,4-bis(3-aminopropyl)piperazine
- Step 1: Protection of one piperazine nitrogen or selective monoalkylation with 3-chloropropylamine or its protected form to introduce the 3-aminopropyl substituent.
- Step 2: Alkylation of the other nitrogen with 3-dimethylaminopropyl chloride or bromide under basic conditions to install the 3-dimethylaminopropyl group.
- Step 3: Deprotection (if applicable) to yield the target compound.
- Solvents such as methanol, dichloromethane, or dioxane.
- Bases like sodium hydride, potassium carbonate, or triethylamine to facilitate nucleophilic substitution.
- Temperature control between 0°C and 80°C depending on the step.
Yields: Typically moderate to high (50-85%) depending on purity of reagents and reaction optimization.
Route B: Reductive Amination Approach
- Starting Material: 1,4-bis(3-aminopropyl)piperazine
- Step 1: Reaction with an aldehyde derivative of 3-dimethylaminopropanal in the presence of a reducing agent such as sodium triacetoxyborohydride.
- Step 2: The reductive amination selectively installs the 3-dimethylaminopropyl substituent on one nitrogen.
- Step 3: Purification by crystallization or chromatography.
- High selectivity and mild reaction conditions.
- Avoids harsh alkylating agents.
- Solvent: Methylene chloride or dichloromethane.
- Temperature: 0 to 40°C.
- Reaction time: Several hours to overnight.
Route C: Use of Protected Intermediates and Carbamate Chemistry
- Step 1: Protection of 3-aminopropyl substituent as a carbamate (e.g., tert-butylcarbobenzyloxyamino derivative).
- Step 2: Alkylation of the piperazine nitrogen with 3-dimethylaminopropyl halide.
- Step 3: Deprotection of the carbamate group using trifluoroacetic acid or similar acidic conditions.
- Step 4: Final purification.
This method provides excellent control over regioselectivity and functional group compatibility.
Catalysts and Reagents
| Reagent/Catalyst | Role | Typical Conditions | Notes |
|---|---|---|---|
| 3-Dimethylaminopropyl chloride/bromide | Alkylating agent | Base, solvent (MeOH, DCM), 0-80°C | Requires careful stoichiometry |
| Sodium triacetoxyborohydride | Reducing agent in reductive amination | Mild, 0-40°C, DCM | High selectivity, mild conditions |
| Sodium hydroxide | Base for deprotection | 0-25°C, dioxane | Used in carbamate deprotection |
| Trifluoroacetic acid | Acid for carbamate deprotection | 0-40°C, DCM | Efficient but requires careful handling |
| Potassium carbonate/triethylamine | Base for alkylation | Room temperature to reflux | Commonly used bases |
Reaction Optimization and Yields
| Preparation Route | Yield Range (%) | Reaction Time | Purification Method | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Stepwise Alkylation (Route A) | 50 - 85 | Several hours to days | Chromatography, crystallization | Straightforward, scalable | Possible over-alkylation |
| Reductive Amination (Route B) | 65 - 90 | 4 - 24 hours | Crystallization, extraction | Mild conditions, selective | Requires aldehyde precursor |
| Carbamate Protection (Route C) | 60 - 80 | Multi-step, days | Acid-base extraction, chromatography | Excellent regioselectivity | More complex, longer synthesis |
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|---|---|
| Stepwise Alkylation | Piperazine or 1,4-bis(3-aminopropyl)piperazine | Protection, alkylation, deprotection | 50-85 | Base, solvent, 0-80°C | Simple but risk of over-alkylation |
| Reductive Amination | 1,4-bis(3-aminopropyl)piperazine | Reaction with aldehyde, reduction | 65-90 | NaBH(OAc)3, DCM, 0-40°C | Mild, selective |
| Carbamate Protection | Protected amine derivatives | Protection, alkylation, deprotection | 60-80 | Acid/base, organic solvents | High selectivity, longer process |
Chemical Reactions Analysis
Types of Reactions
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of polyurethanes.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,4-Bis(3-aminopropyl)piperazine (BAPP)
Structural Differences: BAPP is a symmetrical analog with two 3-aminopropyl substituents. Its molecular formula (C10H24N4) and weight (200.33 g/mol) match the target compound, but the absence of a dimethylamino group reduces its lipophilicity . Biological Activity: BAPP derivatives exhibit potent antimalarial activity, particularly against chloroquine-resistant Plasmodium falciparum. For example, N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives showed 3-fold higher activity than chloroquine in vitro, attributed to high vacuolar accumulation ratios and inhibition of β-hematin formation . Thermal Stability: In selenogallate complexes, BAPP-based compounds ([bappH2][Ga2Se4]) demonstrated lower thermal stability compared to metal-amine analogs, degrading at ~250°C versus ~300°C for [Mn(en)3][Ga2Se5] .
Arylpiperazine Derivatives
Structural Features: Compounds like 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine () replace one alkyl chain with an aryl group, enhancing 5-HT1A receptor binding affinity. Activity: These derivatives target neurological pathways. Synthetic Flexibility: The methoxyphenyl group allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .
Calcium Channel Blockers
Structural Modifications : Disubstituted piperazines with trimethoxybenzyl or tricyclic groups (e.g., N-(3-(4-arylpiperazin-1-yl)propyl)tricyclodecan-1-amine) act as T-type calcium channel blockers .
Pharmacological Effects : These compounds exhibit analgesic properties in inflammatory pain models, with IC50 values in the low micromolar range. Their bulkier substituents likely impede ion channel pore entry, modulating calcium flux .
Macrocyclic Piperazine Derivatives
Design: Macrocyclic compounds like bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}piperazine integrate rigid heterocyclic moieties, enhancing DNA intercalation and anticancer activity . Applications: Such derivatives are explored for anticancer and antimicrobial uses, leveraging their ability to disrupt nucleic acid synthesis .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Thermal Stability of Selenogallate Complexes
| Compound | Decomposition Temperature (°C) | Charge-Balancing Cation | Reference |
|---|---|---|---|
| [bappH2][Ga2Se4] | 250 | Protonated BAPP | |
| [Mn(en)3][Ga2Se5] | 300 | [Mn(en)3]²⁺ |
Key Research Findings
- Antimalarial Potency: Bis(3-aminopropyl)piperazine derivatives outperform chloroquine in resistant strains due to dual mechanisms: vacuolar accumulation and β-hematin inhibition .
- Structural Insights : Asymmetry in the target compound may optimize pharmacokinetics (e.g., reduced metabolic degradation) compared to symmetrical analogs .
- Thermodynamic Trade-offs: Increased lipophilicity from dimethylamino groups could enhance bioavailability but may reduce thermal stability in coordination complexes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N<sup>1</sup>-(3-dimethylaminopropyl)-N<sup>4</sup>-(3-aminopropyl)piperazine, and how are intermediates purified?
- Methodology : Synthesis typically involves coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (Et3N) in tetrahydrofuran (THF) as a solvent. For example, HBTU-mediated amide bond formation at room temperature, followed by 12-hour stirring and purification via silica gel column chromatography, yields high-purity intermediates .
- Key Steps :
- Solubility optimization : THF enhances reactant solubility.
- Purification : Column chromatography with gradients of methanol/dichloromethane removes unreacted starting materials.
- Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Q. How are structural and purity analyses performed for this compound and its intermediates?
- Analytical Techniques :
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of N<sup>1</sup>-(3-dimethylaminopropyl)-N<sup>4</sup>-(3-aminopropyl)piperazine derivatives?
- Approach : Molecular docking and dynamics simulations assess interactions with target receptors (e.g., dopamine D3). For example, piperazine derivatives with aryl substituents show higher binding affinity due to π-π stacking with receptor pockets .
- Case Study : Derivatives with para-chlorophenyl groups exhibit Ki values < 10 nM for D3 receptors, validated via radioligand binding assays .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Data Analysis :
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on receptor affinity .
- Experimental Validation : Use orthogonal assays (e.g., functional cAMP assays vs. binding studies) to confirm target engagement .
- Example : Discrepancies in IC50 values for analogs may arise from differences in cell permeability, resolved via logP measurements or PAMPA assays .
Q. How are reaction conditions optimized to enhance yield and selectivity in multi-step syntheses?
- Optimization Parameters :
- Case Study : Using NaCNBH3 in acetic acid for reductive amination minimizes over-alkylation byproducts .
Methodological Challenges and Solutions
Q. What are the limitations of current purification techniques, and how can they be addressed?
- Issue : Silica gel chromatography struggles with polar intermediates.
- Solution : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation .
Q. How do steric and electronic effects influence the reactivity of piperazine derivatives in nucleophilic substitutions?
- Steric Effects : Bulky substituents (e.g., 3-methylphenyl) slow reaction kinetics due to hindered access to the amine group .
- Electronic Effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance electrophilicity, accelerating SNAr reactions .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
